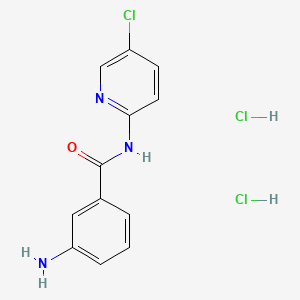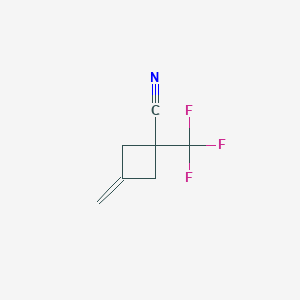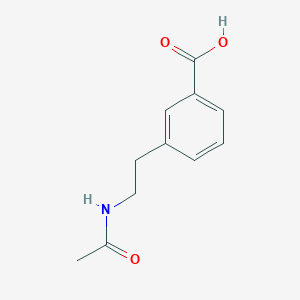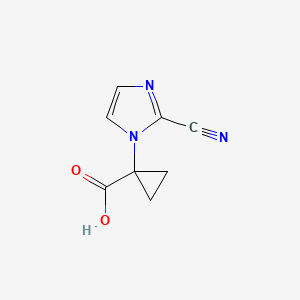
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride is a chemical compound with a complex structure that includes an indole ring, a sulfonoimidamide group, and two hydrochloride ions
Méthodes De Préparation
The synthesis of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride typically involves multiple steps, starting with the formation of the indole ring. The sulfonoimidamide group is then introduced through a series of reactions involving sulfonation and amidation. The final step involves the addition of hydrochloride ions to form the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonoimidamide group to other functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the sulfonoimidamide group can form strong interactions with enzymes and other proteins. These interactions can modulate biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
2,3-dihydro-1H-indole-6-sulfonoimidamide dihydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its sulfonoimidamide group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H13Cl2N3OS |
|---|---|
Poids moléculaire |
270.18 g/mol |
Nom IUPAC |
6-(aminosulfonimidoyl)-2,3-dihydro-1H-indole;dihydrochloride |
InChI |
InChI=1S/C8H11N3OS.2ClH/c9-13(10,12)7-2-1-6-3-4-11-8(6)5-7;;/h1-2,5,11H,3-4H2,(H3,9,10,12);2*1H |
Clé InChI |
URVJNDUXFQQGSG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=CC(=C2)S(=N)(=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)


![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)


![6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)




![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
